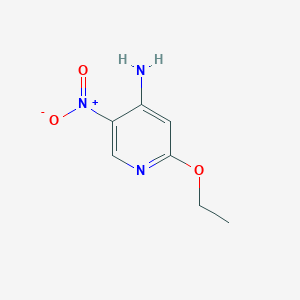

2-Ethoxy-5-nitropyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-7-3-5(8)6(4-9-7)10(11)12/h3-4H,2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGALMGSSMXJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704512 | |

| Record name | 2-Ethoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-71-3 | |

| Record name | 2-Ethoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitropyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core, a nitro group, and an ethoxy substituent, suggest its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. Understanding the fundamental physical properties of this compound is crucial for its handling, characterization, and application in research and development. This guide provides a summary of the available physical data, detailed experimental protocols for the determination of key physical properties, and logical workflows for its synthesis and characterization.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃ | - |

| Molecular Weight | 183.16 g/mol | [1] |

| CAS Number | 1187732-71-3 | [1] |

| Appearance | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | [1] |

Experimental Protocols

Given the absence of reported experimental values for several key physical properties, this section outlines standardized methodologies for their determination.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is loaded into a capillary tube, which is sealed at one end.[2][5] The sample should be packed to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Determination of Solubility

Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation and biological testing.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Sample Preparation: A known mass of the compound (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated, for instance by vortexing or stirring, at a constant temperature for a predetermined period to ensure equilibrium is reached.

-

Observation: The sample is visually inspected for complete dissolution. If the compound dissolves completely, it is considered soluble under these conditions. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

-

Quantitative Analysis (Optional): For a more precise determination of solubility, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Workflows

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

General Characterization Workflow

Once synthesized, a novel compound like this compound must be thoroughly characterized to confirm its identity and purity. The following workflow outlines a standard characterization process.

Caption: General workflow for the characterization of a novel compound.

References

2-Ethoxy-5-nitropyridin-4-amine CAS number and molecular formula.

CAS Number: 1187732-71-3 Molecular Formula: C7H9N3O3

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitropyridin-4-amine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of in-depth experimental data for this specific compound, this guide leverages information on structurally related molecules to provide insights into its synthesis, potential biological activities, and experimental considerations.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its basic properties can be calculated or inferred from available data.

| Property | Value | Source |

| CAS Number | 1187732-71-3 | Chemical Supplier Databases |

| Molecular Formula | C7H9N3O3 | Deduced from Molecular Weight |

| Molecular Weight | 183.16 g/mol | Chemical Supplier Databases |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Synthesis and Characterization

A potential synthetic pathway is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-4-amino-5-nitropyridine

-

Sodium ethoxide

-

Anhydrous ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 2-Chloro-4-amino-5-nitropyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), and aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the ethoxy carbons and the carbons of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (m/z = 183.16). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H, C-H, C=C, N-O, and C-O stretching vibrations. |

Potential Biological Activity and Applications in Drug Development

While the specific biological activity of this compound has not been extensively reported, the 4-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 4-aminopyridine have been investigated for a variety of therapeutic applications, including as kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the pyridine ring, such as the ethoxy and nitro groups in the target molecule, would modulate the potency, selectivity, and pharmacokinetic properties of the compound.

The diagram below illustrates a generalized kinase inhibition mechanism where a 4-aminopyridine derivative acts as a competitive inhibitor of ATP.

Caption: Generalized mechanism of kinase inhibition by a 4-aminopyridine derivative.

Experimental Protocol for Kinase Inhibition Assay (General)

Objective: To evaluate the inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

A known kinase inhibitor (positive control)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, the substrate, and the assay buffer.

-

Add the serially diluted test compound or control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of related 4-aminopyridine derivatives. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

Spectroscopic Characterization of 2-Ethoxy-5-nitropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Ethoxy-5-nitropyridin-4-amine. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-6 (proton on the pyridine ring) |

| ~6.5 | s | 1H | H-3 (proton on the pyridine ring) |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~5.0-6.0 | br s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts for the amine protons (-NH₂) can be broad and their position may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C-OEt) |

| ~155 | C-4 (C-NH₂) |

| ~140 | C-6 |

| ~135 | C-5 (C-NO₂) |

| ~105 | C-3 |

| ~65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1620-1600 | Strong | N-H bending (amine) |

| 1580-1450 | Strong | C=C and C=N stretching (aromatic ring) |

| 1540-1500 & 1350-1300 | Strong | N-O stretching (nitro group) |

| 1250-1200 | Strong | C-O stretching (ethoxy group) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183.07 | [M]⁺ (Molecular Ion) |

| 155.08 | [M - C₂H₄]⁺ |

| 137.06 | [M - NO₂]⁺ |

| 125.06 | [M - C₂H₄ - NO]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For ESI, the solution can be directly infused into the ion source. For EI with a direct insertion probe, a small amount of the solid sample can be placed on the probe.

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in 2-Ethoxy-5-nitropyridin-4-amine, a key intermediate in medicinal chemistry and materials science. This document outlines the electronic landscape of the molecule, predicts its reactivity through quantitative data, presents detailed experimental protocols for its synthesis, and explores its potential transformations.

Core Concepts: Electronic Structure and Reactivity

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents: the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group. The nitrogen atom within the pyridine ring itself is electron-withdrawing, contributing to the overall electron-deficient nature of the aromatic system.[1]

The amino group at position 4 and the ethoxy group at position 2 are electron-donating groups (EDGs) through resonance, increasing the electron density at the ortho and para positions relative to themselves.[1] Conversely, the nitro group at position 5 is a potent electron-withdrawing group (EWG) through both resonance and inductive effects, significantly reducing the electron density of the ring, particularly at the ortho and para positions to it.[1]

This unique substitution pattern creates a highly polarized pyridine ring, predisposing it to specific types of reactions. The strong activation by the nitro group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine chemistry.[1] At the same time, the electron-donating groups modulate the overall reactivity and direct the regioselectivity of potential electrophilic substitutions, although the strong deactivating effect of the nitro group makes such reactions challenging.

Quantitative Reactivity Data

Predicted pKa Values

The basicity of the pyridine nitrogen and the acidity of the amino group are critical parameters influencing the molecule's behavior in different chemical environments. Theoretical calculations using ab initio and DFT methods have proven effective in predicting the pKa of substituted pyridines with a mean absolute error of 0.3-0.5 pKa units.[2][3] Based on these methods, the following pKa values are predicted for the different ionizable groups in this compound.

| Ionizable Group | Predicted pKa | Rationale |

| Pyridine Nitrogen (Conjugate Acid) | ~ 3-4 | The electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa = 5.23). The electron-donating amino and ethoxy groups partially counteract this effect. |

| 4-Amino Group | ~ 18-20 | The amino group is generally a weak acid. The electron-withdrawing nature of the nitropyridine ring will slightly increase its acidity compared to a simple alkylamine. |

Spectroscopic Data Summary

The structural features of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.[1]

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | * Ethoxy group: A triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.5 ppm).* Aromatic protons: Two singlets in the aromatic region, one for the proton at C-3 and one for the proton at C-6. The proton at C-6 is expected to be further downfield due to the strong deshielding effect of the adjacent nitro group.* Amino protons: A broad singlet for the -NH₂ protons. |

| ¹³C NMR | * Ethoxy group: Signals for the methyl (~15 ppm) and methylene (~65 ppm) carbons.* Pyridine ring carbons: Five distinct signals. The carbon attached to the nitro group (C-5) will be significantly downfield, while the carbons attached to the amino (C-4) and ethoxy (C-2) groups will also show characteristic shifts. |

| IR Spectroscopy | * N-H stretching: Characteristic bands for the amino group in the range of 3300-3500 cm⁻¹.* N=O stretching: Strong absorption bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).* C-O stretching: A strong band for the ethoxy group around 1250 cm⁻¹.* Aromatic C-H and C=C/C=N stretching: Multiple bands in the fingerprint region. |

Experimental Protocols

The synthesis of this compound predominantly relies on nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyridine ring.[1]

Synthesis of this compound

This protocol describes a plausible and efficient two-step synthesis starting from the commercially available 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-Ethoxy-5-nitropyridine

-

Reaction: Nucleophilic substitution of the chloride at the C-2 position with ethoxide.

-

Reagents and Materials:

-

2-Chloro-5-nitropyridine

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in absolute ethanol.

-

Add a freshly prepared solution of sodium ethoxide in absolute ethanol to the flask. The molar ratio of sodium ethoxide to 2-chloro-5-nitropyridine should be approximately 1.1:1.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Ethoxy-5-nitropyridine.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Reaction: Nucleophilic substitution of a suitable leaving group at the C-4 position (introduced in a preceding step) or, more commonly, direct amination of an activated precursor. A plausible route involves the nitration of 2-ethoxypyridin-4-amine. However, for a more controlled synthesis, a route starting from a 4-halo-5-nitropyridine derivative would be preferable. An alternative and efficient method is the direct amination of a suitable precursor.

-

Reagents and Materials:

-

2-Ethoxy-5-nitropyridine

-

Potassium amide (KNH₂) or Sodamide (NaNH₂)

-

Liquid ammonia (anhydrous)

-

Dry inert solvent (e.g., THF or diethyl ether)

-

Low-temperature reaction vessel (e.g., a three-necked flask with a dry ice/acetone condenser)

-

-

Procedure (Chichibabin-type amination):

-

Set up a low-temperature reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Condense anhydrous liquid ammonia into the flask.

-

Carefully add potassium amide or sodamide to the liquid ammonia with stirring.

-

Dissolve 2-Ethoxy-5-nitropyridine in a minimal amount of dry THF or diethyl ether and add it dropwise to the amide solution in liquid ammonia at -78 °C.

-

Stir the reaction mixture at low temperature for a specified period. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the careful addition of a proton source, such as ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the product with an organic solvent, wash with water, and dry the organic layer.

-

Purify the crude product by column chromatography to yield this compound.

-

Visualization of Synthetic Pathways and Reactivity Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the logic behind the reactivity of the pyridine ring.

Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Reactivity Logic

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Conclusion

This compound is a fascinating molecule whose reactivity is finely tuned by its substituents. The strong electron-withdrawing nitro group dominates the electronic landscape, rendering the pyridine ring highly susceptible to nucleophilic attack, which is the primary avenue for its further functionalization. The electron-donating amino and ethoxy groups, while activating, play a more subtle role in modulating the reactivity and directing the regioselectivity of potential reactions. This in-depth understanding of its reactivity profile is crucial for its effective utilization as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. Further experimental studies are warranted to precisely quantify its reactivity and expand its synthetic applications.

References

The Rising Potential of 2-Ethoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its unique electronic properties and the capacity for diverse functionalization make it a privileged structure in drug design. Within this class of compounds, 2-Ethoxy-5-nitropyridin-4-amine is emerging as a molecule of significant interest. Its specific arrangement of ethoxy, nitro, and amino groups on the pyridine ring confers a distinct three-dimensional structure and electronic distribution, opening avenues for targeted biological interactions. While direct biological data on this compound is nascent, its structural similarity to a range of bioactive molecules allows for the exploration of its potential applications in medicinal chemistry. This technical guide will delve into the inferred potential of this compound by examining its structural analogs, their mechanisms of action, and the experimental pathways to unlock their therapeutic promise.

The Strategic Importance of the Substituted Pyridine Core

The pyridine ring's nitrogen atom creates an electron-deficient system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is generally directed to the 3-position. This inherent reactivity allows for regioselective functionalization, a critical aspect in the synthesis of complex, biologically active molecules.[1]

The introduction of substituents dramatically alters the ring's properties:

-

Amino Group: As an electron-donating group, it activates the ring towards electrophilic substitution and can act as a nucleophile or a directing group.

-

Nitro Group: This strong electron-withdrawing group deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a strategic handle for further functionalization.[1]

-

Alkoxy Group (e.g., Ethoxy): This group can influence the molecule's solubility, metabolic stability, and binding interactions within a target protein.

The combination of these groups in this compound creates a versatile chemical entity with a rich potential for derivatization and interaction with biological targets.

Potential Therapeutic Applications Based on Structural Analogs

The potential of this compound can be inferred from the established biological activities of its close structural analogs. These analogs have shown promise in oncology, inflammatory diseases, and infectious diseases.

Oncology

Nitropyridine derivatives have been investigated as potent anti-cancer agents, primarily through the inhibition of key cellular proliferation and survival pathways.

-

Tubulin Polymerization Inhibition: Certain N-alkyl-N-substituted phenylpyridin-2-amine derivatives have demonstrated significant cytotoxic activity against various human tumor cell lines by inhibiting tubulin assembly.[2] These compounds act at the colchicine binding site, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Given the structural similarities, derivatives of this compound could be synthesized and evaluated for similar activities.

-

CDK/HDAC Dual Inhibition: Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is a promising strategy to overcome drug resistance in cancer. Novel 2-aminopyridine-based derivatives have been identified as potent dual inhibitors of CDK9 and HDAC1, exhibiting significant anti-proliferative capacities against both hematological and solid tumor cells.[3] The 2-aminopyridine core is crucial for this activity, suggesting that this compound could serve as a scaffold for developing similar dual inhibitors.

Inflammatory Diseases

-

IRAK Inhibition: Derivatives of this compound have been investigated for their potential as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs).[1] IRAKs are key signaling molecules in the inflammatory cascade, and their inhibition is a therapeutic strategy for a range of inflammatory conditions.

Infectious Diseases

-

Antimalarial Activity: Nitropyridine-based compounds have shown potent antimalarial activity, with some demonstrating IC50 values below 5 nM.[4] The nitropyridine scaffold is a key component of these molecules, highlighting the potential for derivatives of this compound in the development of new antimalarial agents.

Quantitative Data of Structurally Related Compounds

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the activity of its close analogs against various biological targets. This data provides a benchmark for the potential potency that could be achieved with derivatives of the title compound.

| Compound Class | Target | Key Compound Example | IC50 Value | Reference |

| N-Alkyl-N-substituted phenylpyridin-2-amines | Tubulin Polymerization | 6a, 7g, 8c | 1.4–1.7 μM | [2] |

| 2-Aminopyridine Derivatives | CDK9/HDAC1 | Compound 8e | CDK9: 88.4 nM, HDAC1: 168.9 nM | [3] |

| 2-Aminopyridine Derivatives | FLT3/HDAC | Compound 9e | FLT3: 30.4 nM, HDAC1: 52.4 nM, HDAC3: 14.7 nM | [3] |

| Nitropyridine Derivatives | Antimalarial | Not specified | < 5 nM | [4] |

Experimental Protocols: A Blueprint for Investigation

The exploration of this compound in medicinal chemistry would logically begin with its synthesis and subsequent derivatization, followed by biological screening.

General Synthetic Strategy

The synthesis of this compound and its derivatives would likely proceed through a nucleophilic aromatic substitution (SNA) reaction on a di-substituted pyridine precursor. A plausible synthetic workflow is outlined below.

A key precursor for such a synthesis is 2-chloro-5-nitropyridin-4-amine.[1] The chlorine at the 2-position is susceptible to nucleophilic displacement by an ethoxide source.

Illustrative Protocol for Ethoxylation (Hypothetical):

-

Preparation of Sodium Ethoxide: Dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Nucleophilic Substitution: To a solution of 2-chloro-5-nitropyridin-4-amine in anhydrous ethanol, add the freshly prepared sodium ethoxide solution dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Evaluation Workflow

Once a library of derivatives is synthesized, a systematic biological evaluation can be undertaken.

Signaling Pathways of Potential Relevance

Based on the activities of its analogs, derivatives of this compound could potentially modulate key signaling pathways implicated in disease.

IRAK Signaling Pathway in Inflammation

The Interleukin-1 Receptor Associated Kinase (IRAK) signaling pathway is a critical component of the innate immune system. Its aberrant activation is linked to various inflammatory diseases.

References

- 1. This compound | 1187732-71-3 | Benchchem [benchchem.com]

- 2. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridin-4-amine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Ethoxy-5-nitropyridin-4-amine (CAS No. 1187732-71-3), a heterocyclic building block utilized in medicinal chemistry and materials science. Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound.

Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of amino, ethoxy, and nitro functional groups on the pyridine ring results in a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₃ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | White to light yellow solid/powder/crystal | |

| Purity | >98.0% (GC) | |

| CAS Number | 1187732-71-3 | [1] |

| Storage Temperature | Room Temperature | [2] |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the precautionary statements are based on the potential hazards associated with its functional groups and related chemical structures.[3]

GHS Hazard Statements: Data not available.[3] Signal Word: Data not available.[3]

Potential Hazards:

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

Causes skin and serious eye irritation.

-

The substance and its metabolites may bind to hemoglobin, potentially leading to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

-

Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Prevents eye irritation and injury from splashes or dust. |

| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[3] | Protects skin from irritation and potential absorption. |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] | Avoids inhalation of dust or vapors. |

Handling and Storage Protocols

Proper handling and storage are critical to maintain the compound's stability and prevent accidental exposure.

Safe Handling

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent ignition.[3]

-

Wash hands thoroughly after handling.[6]

Storage Conditions

Accidental Release and First-Aid Measures

Immediate and appropriate action is required in the event of an accidental release or exposure.

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area, upwind of the spill.[3]

-

Ventilate: Ensure adequate ventilation.[3]

-

Contain: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Clean-up:

First-Aid Measures

The following flowchart outlines the initial steps to be taken in case of exposure.

Caption: First-aid response workflow for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: May emit poisonous fumes in a fire.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3][6]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under normal, recommended storage conditions.[5][6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

Experimental Protocols: A Plausible Synthetic Pathway

While specific experimental protocols for the use of this compound are proprietary to individual research projects, a plausible synthetic route to obtain the compound can be designed based on established pyridine chemistry.[1] The following diagram illustrates a potential retrosynthetic analysis, a method used to deconstruct the target molecule into simpler starting materials.

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis could involve the nucleophilic substitution of a halogenated pyridine precursor. For instance, the synthesis might start with a 2-chloropyridine derivative, followed by the introduction of the ethoxy, nitro, and amino groups through a series of controlled reactions.[1] The precise order and conditions of these steps are critical for achieving the desired regioselectivity and yield.

Disposal Considerations

Dispose of the compound and its container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed waste disposal company.

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Acquisition of High-Purity 2-Ethoxy-5-nitropyridin-4-amine for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

For researchers and scientists engaged in advanced drug discovery and development, the procurement of high-purity, specialized chemical compounds is a critical starting point. 2-Ethoxy-5-nitropyridin-4-amine, a substituted pyridine derivative, represents a molecule of interest for constructing more complex bioactive agents. However, its direct, off-the-shelf availability is limited. This technical guide provides a comprehensive overview of procurement strategies, including sourcing commercially available analogs and engaging custom synthesis services. Additionally, it outlines a conceptual synthetic approach and the potential roles of such compounds in experimental workflows.

Sourcing Strategies: Commercially Available Analogs and Custom Synthesis

Given that this compound is not a standard catalog item for most chemical suppliers, researchers have two primary avenues for its acquisition: purchasing structurally related, commercially available compounds for derivatization or commissioning a custom synthesis from a specialized laboratory.

Commercially Available Structural Analogs

Several pyridine derivatives with similar substitution patterns are readily available and can serve as starting materials or reference compounds. The availability of these analogs from various suppliers offers flexibility in terms of purity, quantity, and cost.

| Compound Name | CAS Number | Purity | Notable Suppliers |

| 2-Ethoxy-5-nitropyridine | 31594-45-3 | ≥98% | Sigma-Aldrich, TCI Chemicals, Fisher Scientific, Vibrant Pharma Inc.[1][2][3][4][5] |

| 4-Amino-2-methoxy-5-nitropyridine | 127356-38-1 | ≥95% (HPLC) | Chem-Impex[6] |

| 4-Amino-3-nitropyridine | 1681-37-4 | 97% | CP Lab Safety, Sigma-Aldrich[7][8] |

| 4-Amino-2-bromo-5-nitropyridine | 84487-15-0 | 97% | Advanced ChemBlocks[9] |

| 2-Amino-5-nitropyridine | 4214-76-0 | Lab Grade | IndiaMART[10] |

| 2-Chloro-5-nitropyridine | 4548-45-2 | Not specified | Jinan Refine Chemical Co., Ltd.[11] |

Custom Synthesis Services

For obtaining the precise target molecule, this compound, custom synthesis is the most direct approach. Several companies specialize in the bespoke synthesis of complex organic molecules for research purposes. When engaging a custom synthesis provider, it is crucial to specify the required purity, quantity, and any necessary analytical data (e.g., NMR, HPLC, Mass Spectrometry).

Potential custom synthesis providers can be found through platforms like Thomasnet, which lists numerous chemical manufacturing and supply companies.[12]

Conceptual Experimental Protocols: Synthesis of Substituted Nitropyridines

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies in pyridine chemistry. A plausible synthetic route could be designed based on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in the functionalization of electron-deficient pyridine rings.[13]

General Synthetic Strategy

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a halogenated nitropyridine precursor. The ethoxy and amino groups can be introduced sequentially.

A potential forward synthesis is outlined below:

-

Ethoxylation of a Dihalogenated Nitropyridine: Starting with a precursor like 2,4-dichloro-5-nitropyridine, selective ethoxylation at the 2-position could be achieved by reaction with sodium ethoxide. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.

-

Amination of the Ethoxy-Substituted Intermediate: The remaining chlorine at the 4-position can then be displaced by an amino group through reaction with ammonia or a protected amine equivalent.

-

Purification: The final product would require purification, likely through column chromatography, to achieve high purity suitable for research applications.

It is important to note that reaction conditions, such as solvent, temperature, and reaction time, would need to be carefully optimized to maximize yield and purity.

Visualization of a Conceptual Synthetic Workflow

The following diagram illustrates a possible synthetic pathway for this compound.

Caption: A potential two-step synthesis of the target compound.

Role in Research and Signaling Pathways

Substituted nitropyridines are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[14] The nitro group can act as a bioisostere or be reduced to an amino group, providing a key functional handle for further molecular elaboration. These compounds have been investigated for their potential as inhibitors of various enzymes and as components of fluorescent probes for biological imaging.

The following diagram illustrates a hypothetical role of a substituted pyridine derivative in a generic cell signaling pathway.

Caption: Inhibition of a kinase by a hypothetical pyridine derivative.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 2-Ethoxy-5-nitropyridine 98 31594-45-3 [sigmaaldrich.com]

- 3. 2-Ethoxy-5-nitropyridine 31594-45-3 | TCI AMERICA [tcichemicals.com]

- 4. 2-Ethoxy-5-nitropyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 2-Ethoxy-5-nitropyridine 31594-45-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]

- 9. 4-Amino-2-bromo-5-nitropyridine 97% | CAS: 84487-15-0 | AChemBlock [achemblock.com]

- 10. indiamart.com [indiamart.com]

- 11. China Nitropyridine, Nitropyridine Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

- 12. thomasnet.com [thomasnet.com]

- 13. This compound | 1187732-71-3 | Benchchem [benchchem.com]

- 14. mdpi.com [mdpi.com]

2-Ethoxy-5-nitropyridin-4-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-nitropyridin-4-amine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group, an electron-donating ethoxy group, and a potent electron-withdrawing nitro group on a pyridine core, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the construction of complex bioactive molecules. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise installation of functional groups on the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a key intermediate, offering multiple reactive sites for further chemical transformations. The presence of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the amino and ethoxy groups can direct further substitutions and participate in a variety of coupling and cyclization reactions.[1] This guide will delve into the synthetic routes to this compound and explore its utility in generating diverse heterocyclic systems.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key identifiers and expected properties based on its structure and data for analogous compounds.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1187732-71-3 |

| Molecular Formula | C7H9N3O3 |

| Molecular Weight | 183.17 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents |

Table 1: Physicochemical Properties of this compound

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group), and distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbons attached to the nitro, amino, and ethoxy groups, as well as the carbon between the nitrogen-containing substituents, will exhibit characteristic chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the ethoxy and aromatic moieties, asymmetric and symmetric N=O stretching of the nitro group, and C-O and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 183.17 for the neutral molecule). High-resolution mass spectrometry would provide the exact mass. |

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

The synthesis of this compound is anticipated to proceed through a multi-step sequence involving the strategic introduction of the ethoxy, nitro, and amino functionalities onto the pyridine ring. A plausible and commonly employed strategy in pyridine chemistry is through nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyridine core. The electron-withdrawing nitro group is key to activating the ring for such transformations.

A hypothetical synthetic pathway, based on established methodologies for related compounds, is outlined below.

Figure 1: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for the synthesis of substituted nitropyridines and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine

-

Nitration of 2-aminopyridine: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.

-

Purification: The crude 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.[2][3]

-

Chlorination: The 2-amino-5-nitropyridine can then be converted to 2-chloro-5-nitropyridine through a Sandmeyer-type reaction.

-

Amination: Subsequent amination at the 4-position, activated by the nitro group, would yield 2-chloro-5-nitropyridin-4-amine.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridin-4-amine in a suitable solvent such as ethanol or DMF, sodium ethoxide is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly those with biological activity.

Synthesis of Imidazo[4,5-b]pyridines

A key application of this building block is in the synthesis of imidazo[4,5-b]pyridines. This is typically achieved through the reduction of the nitro group to an amino group, yielding a 1,2-diamine intermediate, which can then be cyclized.

Figure 2: General scheme for the synthesis of imidazo[4,5-b]pyridines.

General Experimental Protocol for Imidazo[4,5-b]pyridine Synthesis:

-

Reduction: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a reducing agent such as hydrogen gas with a palladium catalyst (Pd/C), or a metal/acid combination (e.g., SnCl₂/HCl) is used to reduce the nitro group to an amine.

-

Cyclization: The resulting 2-ethoxypyridine-4,5-diamine is then reacted with an aldehyde or a carboxylic acid (or its derivative) to form the imidazole ring. This cyclization can be promoted by heat or acid catalysis.[4][5]

-

Purification: The final imidazo[4,5-b]pyridine product is purified using standard techniques such as recrystallization or column chromatography.

Role in the Synthesis of Kinase Inhibitors

Derivatives of this compound have been investigated as potential inhibitors of kinases, which are critical targets in drug discovery, particularly in oncology and immunology. For instance, related aminonitropyridine scaffolds have been explored as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory signaling pathways.[6] The amino group at the 4-position can serve as a key pharmacophoric feature for hydrogen bonding interactions within the kinase active site, while the rest of the molecule can be further functionalized to enhance potency and selectivity.

Figure 3: A logical workflow for drug discovery utilizing the title compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential for the construction of diverse and complex heterocyclic molecules. Its well-defined reactivity, stemming from the interplay of its functional groups, allows for its use in a variety of synthetic transformations. While detailed, publicly available experimental data for this specific compound is limited, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents. Researchers and drug development professionals are encouraged to leverage this versatile building block in their synthetic endeavors.

References

A Historical Perspective on the Synthesis of Substituted Aminonitropyridines: A Technical Guide

Substituted aminonitropyridines represent a critical class of heterocyclic compounds, serving as pivotal building blocks in the development of pharmaceuticals and agrochemicals.[1][2] Their unique electronic properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring, have made them valuable scaffolds in medicinal chemistry.[3][4] This technical guide provides an in-depth exploration of the historical context surrounding the synthesis of these important molecules, detailing key reactions, experimental protocols, and the evolution of synthetic strategies.

Early Synthetic Strategies: Nitration and Direct Amination

The foundational methods for synthesizing aminonitropyridines emerged in the early 20th century, primarily relying on direct nitration of aminopyridine precursors and the direct amination of the pyridine ring.

Direct Nitration of Aminopyridines

One of the most straightforward and historically significant methods for preparing aminonitropyridines is the electrophilic nitration of an aminopyridine. The synthesis of 2-amino-5-nitropyridine, first reported in the early 20th century, is a classic example of this approach.[1] The reaction typically involves treating the parent aminopyridine with a mixture of concentrated nitric acid and sulfuric acid.[1][5] The directing effects of the amino group and the pyridine nitrogen atom influence the regioselectivity of the nitration.

For instance, in the nitration of 2-aminopyridine, the nitro group is predominantly introduced at the 5-position, and to a lesser extent, the 3-position.[5] The reaction proceeds through the formation of an intermediate where the nitration occurs on the nitrogen of the amino group, followed by a rearrangement.[5]

Table 1: Synthesis of Aminonitropyridines via Direct Nitration

| Starting Material | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 58 | 2-Amino-5-nitropyridine | 91.67 | [6] |

| 4-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 0-10, then 90 | 4-Amino-3-nitropyridine | 70 | [7][8] |

The Chichibabin Reaction: A Landmark in Pyridine Amination

In 1914, Aleksei Chichibabin reported a groundbreaking method for the direct amination of pyridine and its derivatives using sodium amide (NaNH₂).[9][10] This reaction, now known as the Chichibabin reaction, provided a direct route to 2-aminopyridines.[11][12] The mechanism is a nucleophilic substitution of a hydride ion (H⁻).[9] It involves the addition of the nucleophilic amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring, forming a σ-adduct (a Meisenheimer-type intermediate).[9] Aromaticity is then restored by the elimination of a hydride ion, which subsequently reacts to form hydrogen gas.[9]

While not a direct synthesis of aminonitropyridines, the Chichibabin reaction was a crucial development in pyridine chemistry, providing access to aminopyridine precursors that could then be nitrated. The reaction can be carried out at high temperatures in aprotic solvents like xylene or at lower temperatures in liquid ammonia.[9][12]

The Advent of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) has become a cornerstone for the synthesis of substituted pyridines. In this reaction, a nucleophile displaces a good leaving group (such as a halide) on an aromatic ring.[11] The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when positioned ortho or para to the leaving group.[11]

This principle is widely applied to the synthesis of aminonitropyridines by reacting a halogenated nitropyridine with an amine. The nitro group activates the ring, facilitating the displacement of the halide by the amine nucleophile. For example, 2-chloro-5-nitropyridine can react with ammonia to yield 2-amino-5-nitropyridine.[1]

Table 2: Synthesis of Aminonitropyridines via Nucleophilic Aromatic Substitution (SNAr)

| Starting Material | Nucleophile | Reagents/Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |

| 2-Chloro-5-nitropyridine | Ammonia (NH₃) | Cu₂O | 80 | 2-Amino-5-nitropyridine | 85 | [1] |

| 4-Ethoxy-3-nitropyridine | Ammonium Acetate | - | 120 | 4-Amino-3-nitropyridine | 75 | [8] |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride (CsF) | DMSO | Reflux | Methyl 3-fluoropyridine-4-carboxylate | 38 | [13] |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | K[¹⁸F]-K₂₂₂ | 140 | 2-[¹⁸F]Fluoro-3-methoxypyridine | 70-89 | [14] |

Advanced Synthetic Methodologies

More recently, sophisticated methods like Vicarious Nucleophilic Substitution (VNS) have been developed, offering alternative pathways for the functionalization of nitropyridines. VNS allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings.[15] This reaction has been applied to 3-nitropyridines to introduce alkylamino groups at the C4 position with high regioselectivity and yields.[15] The mechanism involves the addition of a carbanion to the nitroarene, followed by a base-induced β-elimination.[16]

Key Experimental Protocols

Synthesis of 2-Amino-5-nitropyridine via Nitration of 2-Aminopyridine

Procedure adapted from synthesis descriptions. [6]

-

In a reaction vessel, 18.82g (0.2 mol) of 2-aminopyridine is dissolved in 75.3g of 1,2-dichloroethane with stirring.

-

The solution is cooled to below 10°C.

-

A mixed acid solution of 45.17g of concentrated sulfuric acid and fuming nitric acid is added dropwise over 60-120 minutes. The reaction mixture turns from light yellow to a wine-red color.

-

After the addition is complete, the reaction is allowed to proceed for a specified time (e.g., 10 hours at 58°C).[6]

-

After completion, the mixture is cooled to room temperature and washed with water until the pH is ~5.

-

The organic layer is separated, and the 1,2-dichloroethane is recovered under reduced pressure.

-

The residue is slowly poured into ice water, causing a dark yellow precipitate to form.

-

The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.

Synthesis of 4-Amino-3-nitropyridine via Nitration of 4-Aminopyridine

Procedure adapted from ChemicalBook. [7][8]

-

Pyridin-4-amine (5.0 g, 50.0 mmol) is dissolved in concentrated sulfuric acid (20 mL) under an ice bath.

-

While maintaining the reaction temperature between 0-10°C, fuming nitric acid (2.5 mL) is added slowly in a dropwise manner.

-

After the addition, the reaction is stirred at 0-10°C for 5 hours.

-

The reaction mixture is then warmed to room temperature and subsequently heated at 90°C for 3 hours.

-

After the reaction is complete, the mixture is stirred at room temperature overnight.

-

The reaction mixture is slowly poured into ice water, and the pH is adjusted to 7 with ammonia.

-

The resulting yellow precipitate is collected by filtration and dried under reduced pressure to afford 4-amino-3-nitropyridine.

Visualizing the Synthetic Pathways

Diagrams generated using Graphviz DOT language illustrate the core mechanisms and workflows in the synthesis of aminonitropyridines.

Caption: Mechanism of 2-Aminopyridine Nitration.

Caption: The Chichibabin Reaction Mechanism.

Caption: SNAr Mechanism for Aminonitropyridine Synthesis.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of substituted aminonitropyridines has evolved significantly from the early days of direct nitration and the revolutionary Chichibabin amination. The development of robust methods like nucleophilic aromatic substitution has provided chemists with versatile and efficient tools to construct these valuable molecules. These historical advancements have paved the way for the discovery and development of numerous compounds with important biological activities, highlighting the enduring legacy of these fundamental synthetic reactions in modern science and drug development.[2][3] The continued exploration of novel synthetic routes remains a dynamic area of research, promising even more efficient and selective access to this important class of heterocyclic compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]

- 8. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. scientificupdate.com [scientificupdate.com]

- 13. mdpi.com [mdpi.com]

- 14. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridin-4-amine: Structural Features and Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the key structural features of 2-Ethoxy-5-nitropyridin-4-amine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this paper combines theoretical analysis with data from closely related analogues to offer a comprehensive overview of its chemical properties, reactivity, and potential applications.

Core Structural Features

This compound (CAS No. 1187732-71-3) is a polysubstituted pyridine with a molecular weight of 183.16 g/mol .[1] Its structure is characterized by a pyridine ring functionalized with three key substituents: an ethoxy group at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position. The unique arrangement of these groups dictates the molecule's electronic properties, reactivity, and potential as a versatile building block in organic synthesis.[1]

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Significance of Substituent Groups

-

Amino Group (-NH₂): As an electron-donating group, the amino moiety at the 4-position increases the electron density of the pyridine ring, particularly at the ortho and para positions. This group can act as a nucleophile and a directing group in further chemical transformations.[1]

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 2-position is also electron-donating through resonance, further activating the pyridine ring.

-

Nitro Group (-NO₂): In stark contrast, the nitro group at the 5-position is a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic attack but significantly facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[1] The nitro group can also be reduced to an amino group, offering a strategic point for further functionalization.[1]

The interplay of these electron-donating and electron-withdrawing groups creates a unique electronic profile, making this compound a valuable intermediate for the synthesis of more complex molecules.[1] Derivatives of similar aminonitropyridines have been explored as potential inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), which are relevant in inflammatory diseases.[1]

Spectroscopic and Physicochemical Data

Physicochemical Properties

| Property | Value / Description | Source |

| CAS Number | 1187732-71-3 | [1] |

| Molecular Formula | C₇H₉N₃O₃ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic features.

| Spectroscopic Method | Expected Features |

| ¹H NMR | - A triplet and a quartet characteristic of the ethoxy group. - Signals for the aromatic protons on the pyridine ring, deshielded by the nitro group. |

| ¹³C NMR | - Two signals for the ethoxy carbons. - Five signals for the pyridine ring carbons, with those attached to the nitro and amino groups showing characteristic shifts.[1] |

| IR Spectroscopy | - N-H stretching bands from the amino group. - C-H stretching from the ethoxy and aromatic groups. - Strong N=O stretching from the nitro group. - C-O and C-N stretching vibrations.[1] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (183.16 g/mol ).[1] |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound likely proceeds via a multi-step pathway involving nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine precursor. A plausible retrosynthetic analysis suggests disconnections at the C-N (amino), C-O (ethoxy), and C-N (nitro) bonds.[1]

A logical forward synthesis could start from 2,4-dichloro-5-nitropyridine. The synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is illustrative and based on general procedures for similar transformations. Optimization would be required.

Step 1: Synthesis of 2-Chloro-4-ethoxy-5-nitropyridine

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2,4-dichloro-5-nitropyridine portion-wise, maintaining the temperature below a specified point (e.g., 10 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, 2-chloro-4-ethoxy-5-nitropyridine, in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Add a solution of ammonia in the same solvent (or use aqueous ammonia).

-

Heat the mixture to an elevated temperature (e.g., 100-120 °C) for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

-

Dry the organic layer and concentrate to obtain the crude final product.

-

Purify by column chromatography or recrystallization to yield pure this compound.

Logical Relationships in Reactivity

The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. The logical relationship between the functional groups and the synthetic strategy is outlined below.

Caption: Influence of functional groups on the reactivity of the pyridine ring.

Conclusion

This compound is a molecule with significant potential as a chemical intermediate, largely owing to the strategic placement of its amino, ethoxy, and nitro functional groups. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of substituted pyridines, while the electron-donating amino and ethoxy groups modulate the ring's electronic properties. Although specific, published experimental data for this compound is scarce, its structural similarity to other well-studied aminonitropyridines allows for a robust theoretical understanding of its properties and reactivity. Further research into this and related compounds could yield novel molecules with applications in medicinal chemistry and materials science.

References

Methodological & Application

Step-by-step synthesis of 2-Ethoxy-5-nitropyridin-4-amine from 2-chloro-5-nitropyridin-4-amine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine from 2-chloro-5-nitropyridin-4-amine via a nucleophilic aromatic substitution (SNAr) reaction. The provided methodology is based on established procedures for the ethoxylation of activated chloropyridines. Included are the reaction scheme, reactant properties, a step-by-step experimental protocol, and expected characterization data for the final product.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug development. The presence of the ethoxy, nitro, and amino functional groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block for the synthesis of a wide range of biologically active molecules. The synthesis described herein utilizes a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry, where the chloro substituent at the 2-position of the pyridine ring is displaced by an ethoxide anion. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating this substitution.

Reaction Scheme

The synthesis of this compound from 2-chloro-5-nitropyridin-4-amine proceeds as follows:

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic and heteroaromatic compounds. This application note provides a detailed experimental protocol for the SNAr reaction on nitropyridines, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen. This protocol focuses on the reaction of 2-chloro-5-nitropyridine with various amine nucleophiles, a common transformation in medicinal chemistry.

The general mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The reaction is influenced by the nature of the solvent, the base used, and the reaction temperature.

Data Presentation

The efficiency of the SNAr reaction on 2-chloro-5-nitropyridine is highly dependent on the nucleophilicity of the amine. Below is a summary of typical yields obtained with various classes of amines under standardized conditions.

Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et3N | Reflux | 3 | ~95 |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et3N | Reflux | 3 | ~92 |

| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H2O | None | 80 | 2 | ~90 |

| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K2CO3 | 100 | 6 | ~85 |